Propanoic acid, lead(4+) salt (9CI)

描述

准备方法

Synthetic Routes and Reaction Conditions: Propanoic acid, lead(4+) salt (9CI) can be synthesized through the reaction of lead(IV) oxide (PbO₂) with propionic acid (C₂H₅COOH). The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:

[ \text{PbO}_2 + 4 \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{Pb(C}_2\text{H}_5\text{COO)}_4 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of lead IV propionate may involve the use of lead(IV) acetate as a precursor, reacting it with propionic acid under specific temperature and pressure conditions to yield the desired product. The process requires careful handling due to the toxicity of lead compounds.

化学反应分析

Types of Reactions: Propanoic acid, lead(4+) salt (9CI) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lead(IV) oxide and other lead compounds.

Reduction: It can be reduced to lead(II) compounds under certain conditions.

Substitution: The propionate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Ligands such as chloride ions (Cl⁻) or acetate ions (CH₃COO⁻) can replace the propionate groups.

Major Products Formed:

Oxidation: Lead(IV) oxide (PbO₂) and water (H₂O).

Reduction: Lead(II) propionate (Pb(C₂H₅COO)₂) and other lead(II) compounds.

Substitution: Lead(IV) chloride (PbCl₄) or lead(IV) acetate (Pb(CH₃COO)₄).

科学研究应用

Industrial Applications

- Preservatives : Propanoic acid and its salts are widely used as food preservatives due to their ability to inhibit mold and bacterial growth. They are effective at concentrations ranging from 0.1% to 1% by weight in various food products, including baked goods and animal feed .

- Chemical Intermediate : The compound serves as an intermediate in the synthesis of other chemicals, particularly in the production of herbicides and fungicides .

Research Applications

- Chemical Synthesis : Propanoic acid, lead(4+) salt can be utilized in organic synthesis as a reagent for creating more complex molecules. Its role as a catalyst or reactant in various chemical reactions has been documented in several studies .

- Biochemical Studies : Research indicates that propanoic acid influences metabolic pathways, particularly in the context of gut microbiota interactions and neuroinflammation. Studies have shown that propionic acid can affect the gut-brain axis, potentially linking it to conditions such as autism spectrum disorders .

Therapeutic Potential

- Pharmacological Research : There is ongoing research into the therapeutic applications of propanoic acid derivatives, particularly concerning their effects on hypertension and cardiovascular health. For instance, modifications of propanoic acid structures have been explored for their vasorelaxant properties .

- Neuroprotective Effects : Some studies suggest that propanoic acid may have neuroprotective effects due to its role in modulating inflammation and oxidative stress within neuronal cells .

Case Study 1: Propanoic Acid in Food Preservation

A study demonstrated the efficacy of propanoic acid as a preservative in bread products. The results indicated that bread treated with sodium propionate showed significant mold inhibition compared to untreated samples, extending shelf life without compromising quality.

Case Study 2: Propanoic Acid and Gut Health

Research published in behavioral neuroscience highlighted the impact of propionic acid on gut health and its correlation with neurodevelopmental disorders. The study found elevated levels of propionic acid in individuals with autism spectrum disorders, suggesting a potential link between gut microbiota composition and neurological health.

作用机制

The mechanism by which lead IV propionate exerts its effects involves its ability to interact with various molecular targets. In its +4 oxidation state, lead can form strong bonds with oxygen and other electronegative elements, allowing it to participate in redox reactions and catalysis. The pathways involved include the formation and breaking of Pb-O bonds, which are crucial for its reactivity.

相似化合物的比较

Lead(IV) acetate (Pb(CH₃COO)₄): Similar in structure but with acetate groups instead of propionate.

Lead(IV) chloride (PbCl₄): Contains chloride ions instead of propionate.

Lead(IV) oxide (PbO₂): An oxide form of lead in the +4 oxidation state.

Uniqueness: Propanoic acid, lead(4+) salt (9CI) is unique due to the presence of propionate groups, which confer specific chemical properties and reactivity. Compared to other lead(IV) compounds, it has distinct solubility and stability characteristics, making it suitable for particular applications in research and industry.

生物活性

Propanoic acid, lead(4+) salt (9CI), is a compound of interest due to its potential biological activities and applications. Understanding its biological effects is crucial for evaluating its safety and efficacy in various contexts, particularly in pharmaceuticals and environmental sciences. This article synthesizes diverse research findings on the biological activity of propanoic acid, lead(4+) salt, including its mechanisms of action, toxicological profiles, and potential therapeutic uses.

Propanoic acid, also known as propionic acid, is a three-carbon carboxylic acid with the formula . The lead(4+) salt form indicates that lead ions are coordinated with the propanoic acid anions. The presence of lead raises concerns regarding toxicity and environmental impact, necessitating a thorough investigation of its biological activities.

Antimicrobial Properties

Research has indicated that propanoic acid derivatives exhibit antimicrobial properties. For instance, propionic acid itself is recognized as a Generally Recognized As Safe (GRAS) food additive with antimicrobial effects against various pathogens. The mechanism involves the disruption of microbial cell membranes and inhibition of enzymatic activities essential for microbial growth .

Table 1: Antimicrobial Efficacy of Propionic Acid Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5% | DrugBank |

| Staphylococcus aureus | 0.3% | DrugBank |

| Listeria monocytogenes | 0.2% | DrugBank |

Toxicological Profile

The toxicity of lead compounds is well-documented, with lead exposure being linked to various health issues including neurotoxicity and developmental disorders. Studies have shown that lead(4+) salts can induce oxidative stress and disrupt cellular homeostasis, leading to apoptosis in various cell types . The specific effects of propanoic acid, lead(4+) salt on human health remain less characterized but warrant attention due to the dual toxicity of both lead and organic acids.

Case Study: Lead Toxicity in Humans

A notable case involved a patient with chronic exposure to lead compounds who exhibited symptoms such as abdominal pain and neurological deficits. Blood tests revealed elevated lead levels, confirming systemic toxicity. This underscores the need for careful evaluation when considering compounds containing lead .

The biological activity of propanoic acid derivatives often involves several mechanisms:

- Disruption of Membrane Integrity : Propanoic acid can integrate into microbial membranes, altering permeability and leading to cell lysis.

- Inhibition of Metabolic Pathways : It interferes with key metabolic pathways by acting as a competitive inhibitor for enzymes involved in energy production.

- Induction of Oxidative Stress : Lead ions can exacerbate oxidative stress within cells, contributing to cellular damage and inflammation.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of propanoic acid derivatives to enhance their biological efficacy while minimizing toxicity. For example, modifications to the carboxyl group or the introduction of electron-withdrawing substituents have been shown to improve antimicrobial activity against resistant strains .

Table 2: Structure-Activity Relationship Insights

属性

InChI |

InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/p-4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRFCFOUSBRLFA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

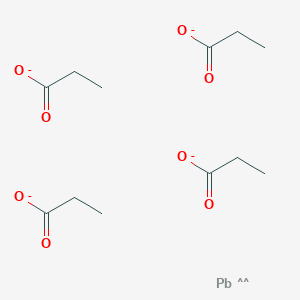

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8Pb-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622621 | |

| Record name | PUBCHEM_22123441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-30-3 | |

| Record name | PUBCHEM_22123441 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19183-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes lead(IV) propionate suitable for synthesizing verbenyl acetate and verbenyl propionate from α-pinene?

A1: Lead(IV) propionate, alongside other lead(IV) compounds and mercury(II) acetate, acts as an acyloxylating agent. [] This means it facilitates the introduction of an acyloxy group (like acetate or propionate) onto another molecule, in this case, α-pinene. The research suggests that a neutral reaction medium is preferred as acidic conditions can lead to the undesired opening of the cyclobutane ring present in α-pinene. []

Q2: Why is the synthesis of verbenyl acetate and verbenyl propionate of particular interest?

A2: These compounds exhibit strong attractant properties towards specific cockroach species, including Blatella germanica, Blatella orientalis, and Periplaneta americana. [] This makes them valuable assets in developing and implementing pest control strategies. The research highlights the potential of using lead(IV) propionate for large-scale production of these insect attractants. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。